molecular formula C8H2F7NO B6309674 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide CAS No. 2088943-14-8

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide

Cat. No.: B6309674
CAS No.: 2088943-14-8
M. Wt: 261.10 g/mol
InChI Key: RMNXJOGVADBIAG-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzamide core. This compound is notable for its high thermal stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a suitable benzamide precursor with fluorinating agents such as hydrogen fluoride or other fluorine-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the benzamide precursor is treated with fluorinating agents in reactors designed to handle highly reactive and corrosive chemicals. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of both a trifluoromethyl group and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F7NO/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXJOGVADBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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